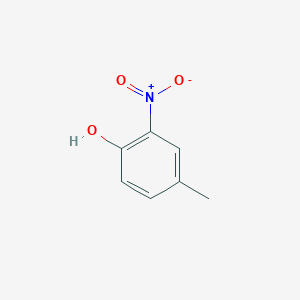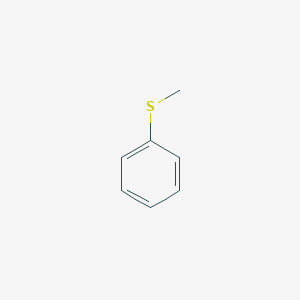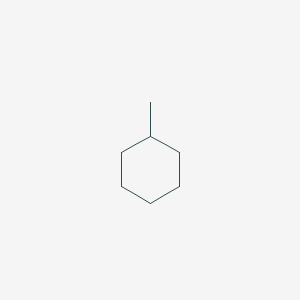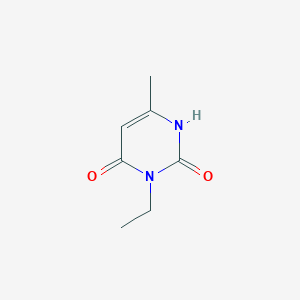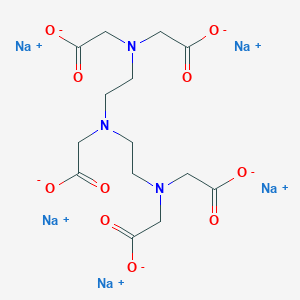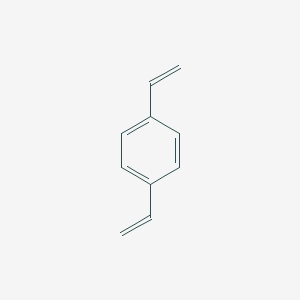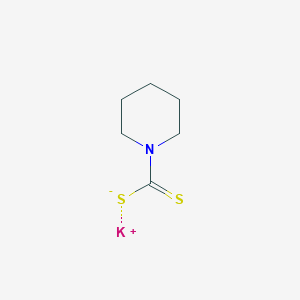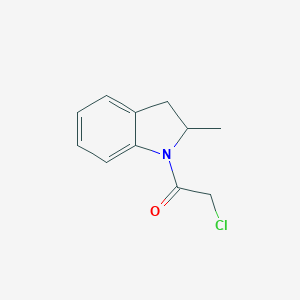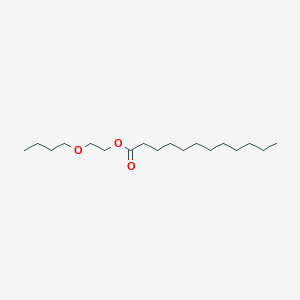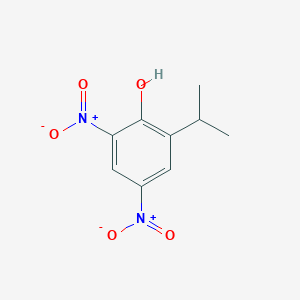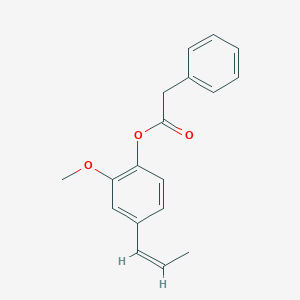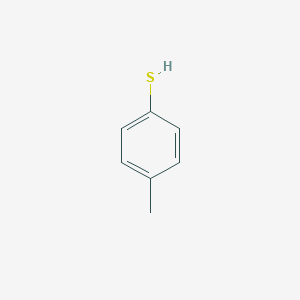![molecular formula C26H14 B089628 Benzo[A]indeno[1,2,3-FG]aceanthrylene CAS No. 192-42-7](/img/structure/B89628.png)
Benzo[A]indeno[1,2,3-FG]aceanthrylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[A]indeno[1,2,3-FG]aceanthrylene, also known as BaP, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials, such as tobacco smoke, grilled meat, and fossil fuels. BaP is a potent carcinogen that has been linked to various types of cancer, including lung, skin, and bladder cancer.
作用機序
Benzo[A]indeno[1,2,3-FG]aceanthrylene exerts its carcinogenic effects through a complex mechanism of action. Benzo[A]indeno[1,2,3-FG]aceanthrylene is metabolized in the liver into reactive intermediates, which can bind to DNA and form DNA adducts. These DNA adducts can cause mutations and lead to cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also induce oxidative stress and inflammation, which can contribute to cancer development.
生化学的および生理学的効果
Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure can cause a wide range of biochemical and physiological effects. Benzo[A]indeno[1,2,3-FG]aceanthrylene is known to induce oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also induce inflammation, which can lead to tissue damage and cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure has been linked to respiratory and cardiovascular diseases, as well as reproductive and developmental abnormalities.
実験室実験の利点と制限
Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several advantages and limitations for lab experiments. Benzo[A]indeno[1,2,3-FG]aceanthrylene is a well-studied carcinogen with a well-established mechanism of action, which makes it a useful tool for studying cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene is also a potent carcinogen, which allows for the detection of low levels of exposure. However, Benzo[A]indeno[1,2,3-FG]aceanthrylene research has limitations, as Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure in the lab may not accurately reflect real-life exposure. Additionally, Benzo[A]indeno[1,2,3-FG]aceanthrylene research requires specialized equipment and expertise, which can limit its accessibility.
将来の方向性
Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several future directions, including the development of new detection methods for Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure, the identification of new biomarkers for Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure and cancer development, and the development of new treatments for Benzo[A]indeno[1,2,3-FG]aceanthrylene-induced cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene research can also be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on the microbiome and the immune system. Additionally, Benzo[A]indeno[1,2,3-FG]aceanthrylene research can be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on vulnerable populations, such as children and pregnant women.
Conclusion:
Benzo[A]indeno[1,2,3-FG]aceanthrylene is a potent carcinogen that has been extensively studied for its effects on human health and the environment. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has provided valuable insights into the mechanism of cancer development and the effects of environmental pollutants. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several future directions, including the development of new detection methods, biomarkers, and treatments for Benzo[A]indeno[1,2,3-FG]aceanthrylene-induced cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene research can also be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on vulnerable populations and the microbiome.
合成法
Benzo[A]indeno[1,2,3-FG]aceanthrylene is synthesized by the pyrolysis of organic materials under high temperature and pressure conditions. The most common source of Benzo[A]indeno[1,2,3-FG]aceanthrylene is tobacco smoke, which contains high levels of Benzo[A]indeno[1,2,3-FG]aceanthrylene due to the incomplete combustion of tobacco leaves. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also be synthesized in the laboratory by heating a mixture of anthracene and benzene at high temperatures.
科学的研究の応用
Benzo[A]indeno[1,2,3-FG]aceanthrylene has been extensively studied for its carcinogenic properties and its effects on human health. Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure has been linked to various types of cancer, including lung, skin, and bladder cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene is also known to cause DNA damage and mutations, which can lead to cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has also been focused on its effects on the environment, as Benzo[A]indeno[1,2,3-FG]aceanthrylene is a major pollutant in air and water.
特性
CAS番号 |
192-42-7 |
|---|---|
製品名 |
Benzo[A]indeno[1,2,3-FG]aceanthrylene |
分子式 |
C26H14 |
分子量 |
326.4 g/mol |
IUPAC名 |
heptacyclo[13.9.2.02,7.08,25.09,14.016,21.022,26]hexacosa-1(24),2,4,6,8(25),9,11,13,15(26),16,18,20,22-tridecaene |
InChI |
InChI=1S/C26H14/c1-3-9-17-15(7-1)21-13-14-22-16-8-2-4-10-18(16)24-20-12-6-5-11-19(20)23(17)25(21)26(22)24/h1-14H |
InChIキー |
WVJVUOADXZNTCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76 |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



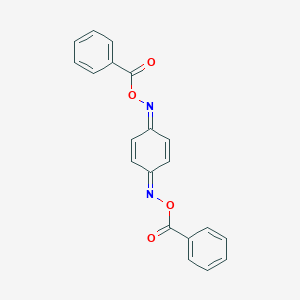
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
